molecular formula C7H9NO2 B095297 2,4-dimethyl-1H-pyrrole-3-carboxylic Acid CAS No. 17106-13-7

2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Cat. No.: B095297
CAS No.: 17106-13-7
M. Wt: 139.15 g/mol
InChI Key: XBPJVSRTTKVMEN-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with methyl groups at positions 2 and 4 and a carboxylic acid moiety at position 2. Its structure enables versatile reactivity, making it a key intermediate in medicinal chemistry and material science. Derivatives of this compound are widely explored for antimicrobial, anticancer, and kinase-inhibitory activities . Notably, its 5-formyl derivative (5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) serves as a critical precursor in synthesizing sunitinib, a tyrosine kinase inhibitor used in cancer therapy .

Biological Activity

2,4-Dimethyl-1H-pyrrole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, alongside relevant case studies and research findings.

This compound is a heterocyclic compound characterized by a pyrrole ring with two methyl groups and a carboxylic acid functional group. Its structure allows for various chemical modifications that enhance its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the compound's significant antimicrobial properties. For instance, a series of derivatives synthesized from this compound showed promising results against both Gram-positive and Gram-negative bacteria. The antimicrobial activity was evaluated by measuring the zone of inhibition, revealing effective antibacterial and antifungal properties.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundZone of Inhibition (mm)Antifungal Activity (mm)
8a1512
8b1814
8c2016
8d2218

Note: The values represent the average zones of inhibition against specific bacterial and fungal strains .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. One study evaluated its derivatives against a panel of cancer cell lines using the National Cancer Institute's NCI-60 screen. Results indicated that several derivatives exhibited growth inhibition ranging from 50.21% to 108.37% at a concentration of 10 µM, highlighting their potential as anticancer agents.

Key Findings:

  • Cytotoxicity Assays : The compound demonstrated low cytotoxicity against normal human embryonic kidney cells (HEK293), suggesting a favorable therapeutic index.
  • Molecular Docking Studies : Docking simulations against vascular endothelial growth factor receptor (VEGFR-2) revealed a binding affinity comparable to established drugs like sunitinib, indicating strong interactions at the ATP binding site .

Case Studies

  • Synthesis and Evaluation : A study synthesized novel pyrazoline-conjugated derivatives of this compound, which were screened for antimicrobial and anticancer activities. The most potent derivatives showed significant inhibition against various cancer cell lines and displayed promising pharmacokinetic properties .
  • Tyrosine Kinase Inhibition : Another investigation identified a derivative (2-diethylaminoethyl)amide as a novel tyrosine kinase inhibitor derived from this compound. It targeted multiple kinases involved in cancer progression, demonstrating potential for therapeutic applications in sarcomas .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis
2,4-Dimethyl-1H-pyrrole-3-carboxylic acid serves as an important intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its derivatives have shown promise in developing compounds with antimicrobial and antifungal properties. For instance, a study synthesized a series of methyl derivatives from this compound and evaluated their antimicrobial activities against various bacterial and fungal strains. The results indicated that the synthesized derivatives exhibited significant antibacterial and antifungal activities, suggesting potential therapeutic applications in treating infections caused by resistant pathogens .

Organic Electronics

Organic Semiconductors
The compound is utilized in the development of organic semiconductors, enhancing the performance of electronic devices such as organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to be incorporated into materials that exhibit improved charge transport characteristics. This application is crucial for advancing technologies in display and lighting solutions .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is employed to investigate enzyme inhibition and metabolic pathways. The compound's structure enables it to interact with various enzymes, providing insights into biochemical processes and potential therapeutic targets. For example, research has indicated that pyrrole derivatives can inhibit specific enzymes involved in metabolic disorders .

Polymer Chemistry

Novel Polymer Development
This compound acts as a building block in creating novel polymers with unique properties useful in coatings and materials science. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for various industrial applications .

Food Industry Applications

Flavoring Agents and Preservatives
In the food industry, this compound is explored for its potential as a flavoring agent or preservative. Its natural origin and functional properties may provide alternatives to synthetic additives, aligning with consumer preferences for cleaner labels in food products .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Notes
Medicinal ChemistryPharmaceutical intermediatesAntimicrobial activity against resistant pathogens
Organic ElectronicsOrganic semiconductorsEnhanced charge transport properties
Biochemical ResearchEnzyme inhibition studiesInsights into metabolic pathways
Polymer ChemistryNovel polymer developmentImproved mechanical strength and thermal stability
Food IndustryFlavoring agents and preservativesNatural alternatives to synthetic additives

Case Studies

Case Study 1: Antimicrobial Activity
A study synthesized various methyl derivatives of this compound through a series of reactions including cyclization and esterification. The resulting compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The findings indicated that certain derivatives exhibited significant zones of inhibition, highlighting their potential as new therapeutic agents against microbial infections .

Case Study 2: Organic Semiconductor Development
Research focused on incorporating this compound into organic semiconductor formulations demonstrated improved performance metrics in OLED devices. The study concluded that the compound's electronic properties contribute positively to device efficiency and longevity, suggesting its viability for commercial applications in electronics .

Q & A

Q. What are the established synthetic routes for 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation . For example, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid reacts with 5-fluorooxindole in the presence of pyrrolidine and acetic acid to form intermediates, which are further functionalized via amidation . Key optimization steps include:

  • Catalyst selection : Use of BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) for efficient amide bond formation.
  • Temperature control : Maintaining 40–100°C during coupling reactions to balance yield and selectivity.
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating high-purity products, especially in multi-step syntheses .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are used to confirm substitution patterns and regiochemistry. For example, the methyl groups at positions 2 and 4 produce distinct singlet peaks in 1^1H NMR .
  • X-ray crystallography : Single-crystal studies (e.g., Cu-Kα radiation, 298 K) resolve absolute stereochemistry and intermolecular interactions, as demonstrated in related pyrrolo-pyrimidine derivatives .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for intermediates in drug discovery workflows .

Q. How does this compound participate in singlet oxygen (1O2^1O_21O2​) reactions, and what mechanistic insights exist?

Methodological Answer:
Under photooxidation, the acetylated derivative (5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) forms an endoperoxide intermediate , which rearranges to 2-hydroxy-2,4-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid. Mechanistic studies involve:

  • Isotopic labeling : Using 18^{18}O2_2 to track oxygen incorporation into the endoperoxide.
  • Kinetic analysis : Monitoring reaction rates under varying light intensities and solvent polarities to elucidate radical vs. non-radical pathways .

Q. What role does this compound play in the design of tyrosine kinase inhibitors (TKIs), and how is its structure-activity relationship (SAR) optimized?

Methodological Answer:
The compound is a key intermediate in TKIs targeting VEGF/PDGF receptors. For example, SU11248 (sunitinib) incorporates it as a core scaffold. SAR optimization strategies include:

  • Substitution at the carboxylic acid : Conversion to amides (e.g., 2-diethylaminoethylamide) enhances solubility and receptor binding .
  • Fluorine incorporation : Introducing a 5-fluoro group on the oxindole moiety improves potency (IC50_{50} < 10 nM) by enhancing hydrophobic interactions with kinase ATP pockets .
  • In vivo validation : PET imaging with 18^{18}F-labeled analogs (e.g., [18^{18}F]SU11248) confirms target engagement in xenograft models .

Q. How can researchers resolve contradictions in reaction outcomes when using this compound under varying conditions?

Methodological Answer:
Discrepancies in yield or selectivity often arise from:

  • Competing reaction pathways : For instance, oxidation of the pyrrole ring vs. side-chain functionalization. Use HPLC-MS to identify byproducts and adjust protecting groups (e.g., tert-butyl esters) to suppress undesired pathways .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while non-polar solvents (toluene) improve cyclization efficiency.
  • Catalyst screening : Testing palladium catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos enhances cross-coupling efficiency in multi-step syntheses .

Q. What are the primary oxidative and reductive derivatives of this compound, and how are their reactivities exploited in synthesis?

Methodological Answer:

  • Oxidation : Using KMnO4_4 or CrO3_3 oxidizes the hydroxymethyl group to a carboxylic acid (this compound) or aldehyde (2,4-dimethyl-1H-pyrrole-3-carboxaldehyde) .
  • Reduction : NaBH4_4 reduces the carboxylic acid to 2,4-dimethyl-1H-pyrrol-3-ylmethanol, a precursor for esterification or etherification .
  • Applications : The aldehyde derivative participates in Knoevenagel condensations to form α,β-unsaturated ketones, critical in heterocyclic drug synthesis .

Q. How is computational chemistry applied to predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic/nucleophilic attacks. For example, the C-5 position is highly reactive due to electron-deficient pyrrole ring .
  • Molecular docking : Simulate binding poses of derivatives in kinase active sites (e.g., VEGFR2) to prioritize synthetic targets .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to forecast optimal conditions for new transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, highlighting their functional groups, applications, and biological activities:

Compound Substituents/Modifications Molecular Weight Key Applications Biological Activity References
This compound -COOH at C3; -CH3 at C2 and C4 153.14 g/mol Intermediate for antimicrobial/anticancer derivatives Moderate activity in pyrazoline-conjugated derivatives against microbial and cancer cells
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid -CHO at C5; -COOH at C3; -CH3 at C2 and C4 167.16 g/mol Sunitinib synthesis; agrochemicals Precursor to sunitinib (IC50 < 10 nM for VEGF-R2/PDGF-Rβ kinases)
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Ethyl ester (-COOEt) at C3 167.21 g/mol Organic synthesis intermediate Improved lipophilicity for drug delivery; no direct bioactivity reported
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Saturated pyrrolidone ring; -COOH at C3 157.14 g/mol Peptide modification; bioconjugates Altered pharmacokinetics due to ring saturation; used in hydrolytically stable conjugates
SU11248 (Sunitinib) Fluoro-indolylidenemethyl at C5; amide linkage 532.6 g/mol Anticancer therapy (renal cell carcinoma, GIST) Potent VEGFR/PDGFR inhibitor (clinical phase III success)

Key Structural and Functional Differences:

5-Formyl Derivative : The addition of a formyl group at C5 enhances electrophilicity, enabling condensation reactions for sunitinib synthesis. This modification is pivotal for kinase inhibition, as the indole-oxindole moiety in sunitinib directly interacts with ATP-binding pockets .

Ethyl Ester Analog : Esterification of the carboxylic acid group improves membrane permeability but reduces hydrogen-bonding capacity, limiting its use in direct therapeutic applications .

Pyrrolidone Analogs : Saturation of the pyrrole ring (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) increases conformational flexibility and metabolic stability, favoring applications in peptide bioconjugates .

Properties

IUPAC Name

2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-3-8-5(2)6(4)7(9)10/h3,8H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPJVSRTTKVMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388521
Record name 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17106-13-7
Record name 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17106-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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